molecular formula C15H11F3N2O3 B4551036 2-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide

2-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4551036
M. Wt: 324.25 g/mol
InChI Key: VVWLVCQSVOLRER-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide is an organic compound characterized by the presence of a trifluoromethyl group, a nitro group, and a benzamide structure

Scientific Research Applications

Synthesis and Polymer Research

  • Polymer Synthesis : The synthesis of poly(arylene ether amide)s containing CF3 groups has been achieved via a nucleophilic nitro displacement reaction of AB-type monomers. These polymers, with high molecular weights and glass transition temperatures, demonstrate solubility in common organic solvents and the ability to form transparent films, highlighting their potential in materials science (Hyojung Lee & S. Kim, 2002).

Molecular Structure Analysis

  • Crystal Structure Determination : The crystal structure of compounds related to 2-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide has been elucidated, revealing insights into molecular arrangements and interactions. For example, the crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide showcases the orientation of nitro groups and the importance of intramolecular hydrogen bonding in stabilizing structures, contributing to a deeper understanding of molecular designs (A. Saeed, Shahid Hussain, & U. Flörke, 2008).

Corrosion Inhibition

  • Development of Corrosion Inhibitors : The impact of substituents on the corrosion inhibition efficiency of N-phenyl-benzamide derivatives on mild steel in acidic conditions has been explored. Studies have found that electron-donating and electron-withdrawing groups affect the inhibition behavior, which is crucial for designing effective corrosion inhibitors in industrial applications (Ankush Mishra et al., 2018).

Spectroscopic and Computational Studies

  • Spectroscopic Analysis : Spectroscopic studies on derivatives of benzamide, including N-(4′-nitro)phenylbenzamide, have provided insights into molecular behavior in various solvents, contributing to the understanding of proton transfer reactions and intramolecular charge-transfer processes (M. Brozis, J. Heldt, & J. Heldt, 1999).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 2-methyl-3-nitrobenzoic acid with 4-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-methyl-3-nitro-N-

Properties

IUPAC Name

2-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3/c1-9-12(3-2-4-13(9)20(22)23)14(21)19-11-7-5-10(6-8-11)15(16,17)18/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWLVCQSVOLRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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